1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine
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Overview
Description
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization with the butoxyphenyl and chlorophenyl groups. Common reagents used in these reactions include boronic acids, palladium catalysts, and bases such as cesium carbonate . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: Known for their optical properties and applications in materials science.
Pyrazolo[3,4-d]pyrimidines: Studied for their potential as CDK2 inhibitors in cancer treatment.
1H-Pyrazolo[3,4-b]pyridines: Explored for their biomedical applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWONTUSBKNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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